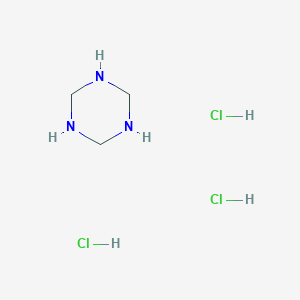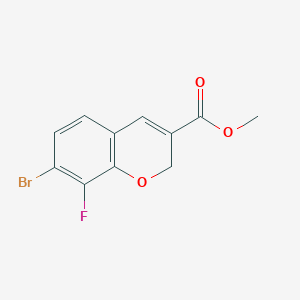![molecular formula C20H17N3O2 B12936945 Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate CAS No. 833430-88-9](/img/no-structure.png)
Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate is a synthetic compound that belongs to the family of beta-carboline alkaloids. These compounds are known for their diverse biological activities and pharmacological potential. The structure of this compound includes a beta-carboline moiety linked to a phenyl group, which is further connected to an ethyl carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-carboline alkaloids, including Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate, typically involves multi-step reactions. One common approach is the Pictet-Spengler reaction, which forms the beta-carboline core by condensing tryptamine with an aldehyde or ketone under acidic conditions . Subsequent steps involve functional group modifications to introduce the phenyl and ethyl carbamate groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate involves its interaction with various molecular targets and pathways. Beta-carboline alkaloids are known to interact with neurotransmitter receptors, enzymes, and DNA. This compound may exert its effects by modulating these interactions, leading to changes in cellular signaling and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flazine: Another beta-carboline alkaloid with similar biological activities.
4-(9H-beta-carbolin-1-yl)-4-oxo-butyric acid: A structurally related compound with distinct pharmacological properties.
Uniqueness
Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate is unique due to its specific structural features, which confer distinct biological activities and pharmacological potential. Its combination of a beta-carboline core with a phenyl and ethyl carbamate group makes it a valuable compound for research and development in various scientific fields .
Propriétés
| 833430-88-9 | |
Formule moléculaire |
C20H17N3O2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
ethyl N-[4-(9H-pyrido[3,4-b]indol-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)22-14-9-7-13(8-10-14)18-19-16(11-12-21-18)15-5-3-4-6-17(15)23-19/h3-12,23H,2H2,1H3,(H,22,24) |
Clé InChI |
LZTCTPCGQIQREC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)
![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)

![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)


![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)


